molecular formula C8H7BrO2S B13549666 1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylicacid

1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylicacid

Cat. No.: B13549666
M. Wt: 247.11 g/mol
InChI Key: ANIKZQOJWQKEAV-UHFFFAOYSA-N
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Description

1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H7BrO2S. It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a cyclopropane carboxylic acid group. This compound has gained attention in various fields of research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl or vinyl boronic acid, aryl or vinyl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production methods for 1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base (e.g., NaOH) and solvent (e.g., DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiophene derivative.

    Substitution: Formation of substituted thiophene derivatives with various functional groups.

Scientific Research Applications

1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
  • 1-(5-fluorothiophen-2-yl)cyclopropane-1-carboxylic acid
  • 1-(5-iodothiophen-2-yl)cyclopropane-1-carboxylic acid

Uniqueness

1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H7BrO2S

Molecular Weight

247.11 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H7BrO2S/c9-6-2-1-5(12-6)8(3-4-8)7(10)11/h1-2H,3-4H2,(H,10,11)

InChI Key

ANIKZQOJWQKEAV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(S2)Br)C(=O)O

Origin of Product

United States

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